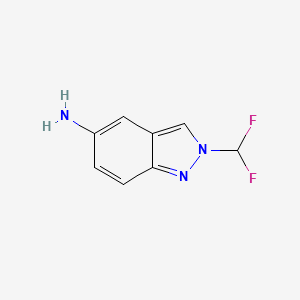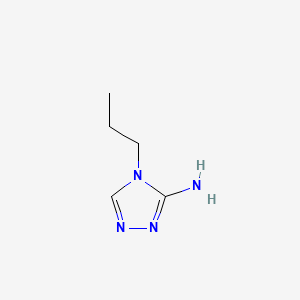
4H-1,2,4-Triazol-3-amine, 4-propyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Propyl-4H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C₅H₁₀N₄ and a molecular weight of 126.1597 g/mol . It belongs to the class of triazole compounds, which are known for their diverse applications in various fields, including pharmaceuticals, agriculture, and materials science.
準備方法
Synthetic Routes and Reaction Conditions
4-Propyl-4H-1,2,4-triazol-3-amine can be synthesized through several methods. One common approach involves the reaction of 3-chloropropyl silica with 3-amino-1,2,4-triazole . The reaction is typically carried out under controlled conditions, such as specific temperatures and the presence of catalysts, to ensure high yield and purity.
Industrial Production Methods
In industrial settings, the production of 4-Propyl-4H-1,2,4-triazol-3-amine often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. Techniques such as thermogravimetric analysis (TGA) and differential thermal analysis (DTA) are employed to monitor the reaction progress and ensure the quality of the final product .
化学反応の分析
Types of Reactions
4-Propyl-4H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts to facilitate the reactions. The conditions, such as temperature and pressure, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted triazole compounds .
科学的研究の応用
4-Propyl-4H-1,2,4-triazol-3-amine has a wide range of applications in scientific research:
作用機序
The mechanism of action of 4-Propyl-4H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may inhibit the activity of certain enzymes or interfere with cellular processes, leading to its observed effects . The exact molecular targets and pathways can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
4H-1,2,4-Triazole, 3-amino-4-methyl-: This compound has a similar structure but with a methyl group instead of a propyl group.
4H-1,2,4-Triazole, 3-amino-4-ethyl-: This compound has an ethyl group instead of a propyl group.
Uniqueness
4-Propyl-4H-1,2,4-triazol-3-amine is unique due to its specific propyl group, which can influence its chemical properties and reactivity. This uniqueness makes it valuable for certain applications where other similar compounds may not be as effective .
特性
CAS番号 |
58661-97-5 |
|---|---|
分子式 |
C5H10N4 |
分子量 |
126.16 g/mol |
IUPAC名 |
4-propyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C5H10N4/c1-2-3-9-4-7-8-5(9)6/h4H,2-3H2,1H3,(H2,6,8) |
InChIキー |
SFYKXXAKLXIRDR-UHFFFAOYSA-N |
正規SMILES |
CCCN1C=NN=C1N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-{[(Benzyloxy)carbonyl]amino}naphthalene-1-carboxylic acid](/img/structure/B13516177.png)
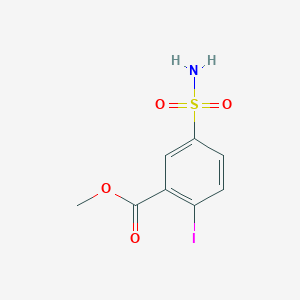
![3-(((Benzyloxy)carbonyl)amino)-2,2-difluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B13516181.png)
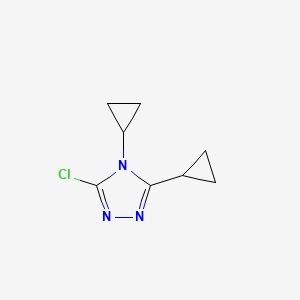
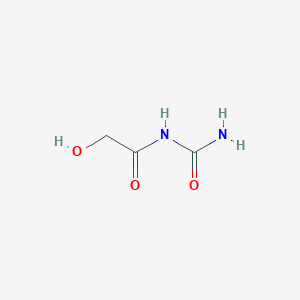
![rac-(2aR,8aR)-1H,2H,2aH,3H,8H,8aH-cyclobuta[b]naphthalen-3-one](/img/structure/B13516201.png)

![{3-[(1S)-1-aminoethyl]-1H-1,2,4-triazol-5-yl}methanol dihydrochloride](/img/structure/B13516209.png)
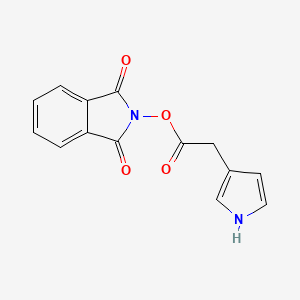
![{4-Amino-3-methyl-2-oxabicyclo[2.1.1]hexan-1-yl}methanolhydrochloride](/img/structure/B13516219.png)
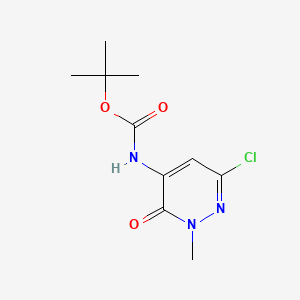
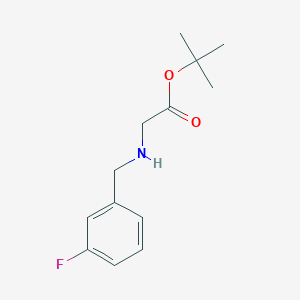
![Methyl 7-aminoimidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B13516235.png)
